
4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of fluorinated pyridines, which are similar to the compound , has been extensively studied . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . These methods could potentially be applied to the synthesis of “4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide”.Chemical Reactions Analysis
The chemical reactions involving fluorinated pyridines have been discussed in the literature . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could potentially apply to “4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide” are not well-documented .科学的研究の応用
Alzheimer's Disease Diagnosis
4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a derivative closely related to the chemical compound , has been utilized as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. This compound, in conjunction with positron emission tomography (PET), aids in the quantification of 5-HT(1A) receptor densities in the brains of patients with Alzheimer's disease, mild cognitive impairment, and control subjects. Its application highlights significant decreases in receptor densities correlating with clinical symptom severity, offering insights into the pathophysiology of Alzheimer's disease and potential diagnostic applications (Kepe et al., 2006).
Antituberculosis Activity
Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, which shares the 4-fluoro-N-(2-(aminomethyl)ethyl)benzamide structure, has shown promising activity against Mycobacterium tuberculosis. This compound exhibits significant inhibitory effects on Mycobacterium smegmatis GyrB ATPase and DNA gyrase supercoiling assay, highlighting its potential as an antituberculosis agent (Jeankumar et al., 2013).
Antineoplastic Properties
Flumatinib, a compound structurally related to the specified benzamide, demonstrates significant antineoplastic activity as a tyrosine kinase inhibitor, particularly in the treatment of chronic myelogenous leukemia. Its metabolism in humans has been studied to identify the main metabolic pathways, which include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. Such studies are crucial for understanding the drug's pharmacokinetics and enhancing its therapeutic efficacy (Gong et al., 2010).
Fluorine-18 Labeling for PET Imaging
The fluorine-18 labeling of derivatives structurally related to 4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide, such as WAY 100635 derivatives, has been explored for PET imaging applications. These studies focus on the development of fluorine-18-labeled 5-HT1A antagonists, providing valuable tools for neurological research, particularly in serotonin receptor mapping, which can contribute to the understanding and treatment of various psychiatric and neurodegenerative disorders (Lang et al., 1999).
特性
IUPAC Name |
4-fluoro-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O/c19-14-6-4-13(5-7-14)18(26)22-12-11-21-16-8-9-17(25-24-16)23-15-3-1-2-10-20-15/h1-10H,11-12H2,(H,21,24)(H,22,26)(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWATISLYFTZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-benzyl-3-butyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2584090.png)

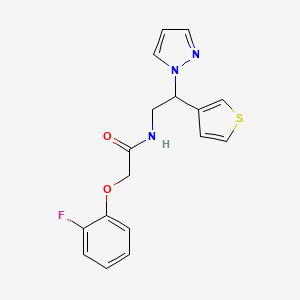


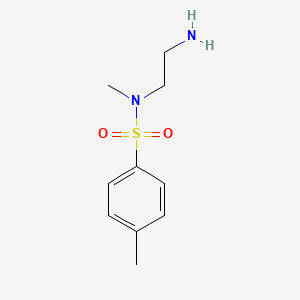
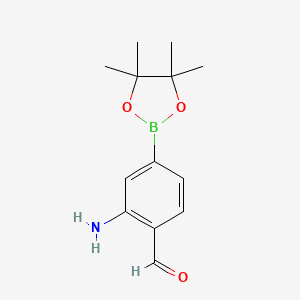
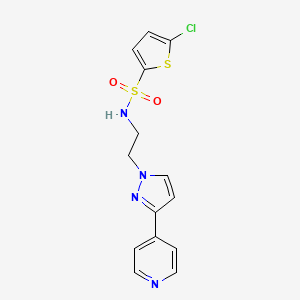
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2584104.png)
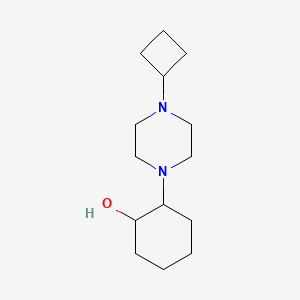
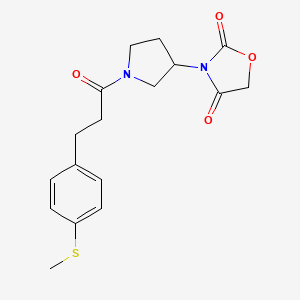
![Ethyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2584109.png)

